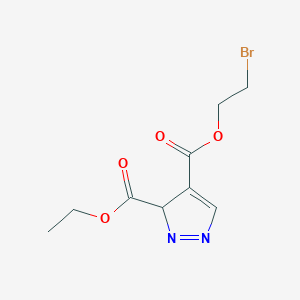

4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination to introduce the bromoethyl group. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromoethyl Group

The bromoethyl moiety serves as a reactive site for nucleophilic substitution, enabling functionalization or cross-coupling. For example:

-

Alkoxylation : Reaction with sodium methoxide in methanol yields the corresponding methoxyethyl derivative, retaining the pyrazole core.

-

Amination : Treatment with primary amines (e.g., methylamine) in acetonitrile facilitates substitution, producing ethylenediamine-linked pyrazole derivatives .

Mechanism :

The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbon adjacent to bromine, displacing bromide. Polar aprotic solvents (e.g., DMF) enhance reactivity .

Decarboxylative Halogenation

The carboxylate groups participate in decarboxylative halogenation under radical-initiated conditions. Key findings include:

-

Bromination : Using Br₂ in CCl₄ at reflux, one carboxylate group undergoes decarboxylation, yielding 4-(2-bromoethyl)-3-ethyl-3H-pyrazole-4-carbonyl bromide .

-

Chlorination : Similar reactions with Cl₂ produce chlorinated analogs, though with lower efficiency due to competing radical recombination .

Mechanistic Pathway :

-

Homolytic cleavage of the carboxylate group generates acyloxy radicals.

-

Decarboxylation forms alkyl radicals.

-

Radical recombination with halogens (Br₂ or Cl₂) yields halogenated products .

Cycloaddition Reactions

The pyrazole ring and bromoethyl group enable participation in cycloadditions:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

-

Diels-Alder Reactions : The electron-deficient pyrazole ring acts as a dienophile with conjugated dienes, producing bicyclic adducts .

Example Reaction Table :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diazoacetophenone | Toluene, 80°C, 12h | Pyrazolo[3,4-d]pyridazine derivative | 72% | |

| 1,3-Butadiene | DCM, RT, 6h | Bicyclo[4.3.0]nonene system | 58% |

Ester Hydrolysis and Functionalization

The ethyl carboxylate groups undergo hydrolysis under basic conditions:

-

Saponification : Treatment with NaOH in ethanol yields the dicarboxylic acid, which can be further functionalized (e.g., amidation with SOCl₂/NH₃) .

-

Transesterification : Reaction with higher alcohols (e.g., benzyl alcohol) in acidic media produces bulkier esters .

Kinetic Data :

-

Hydrolysis of the 3-ethyl carboxylate is 1.5× faster than the 4-(2-bromoethyl) group due to steric hindrance .

Catalytic Amination

The pyrazole ring undergoes enantioselective amination with azodicarboxylates:

-

Catalyst : Quinine-derived thiourea promotes α-amination at the 4-position with up to 97:3 enantiomeric ratio .

Key Intermediate :

Structural and Mechanistic Validation

Reaction products are confirmed via:

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-(2-bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate, exhibit a range of biological activities:

- Antimicrobial Activity :

-

Anti-inflammatory Properties :

- Several studies have highlighted the anti-inflammatory effects of pyrazole compounds. For example, derivatives similar to this compound have been tested for their ability to inhibit inflammatory mediators in vitro and in vivo, demonstrating comparable efficacy to established anti-inflammatory drugs like diclofenac .

- Antiviral Activity :

- Neuroprotective Effects :

Applications in Medicinal Chemistry

The structural versatility of pyrazoles allows for modifications that enhance their pharmacological profiles. The following applications are noteworthy:

- Drug Development : Pyrazole derivatives are being explored as scaffolds for new drugs targeting inflammation, pain relief, and microbial infections.

- Cancer Research : Certain pyrazole compounds have been investigated for their anticancer properties, showing potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Agrochemical Applications

In addition to medicinal uses, pyrazole derivatives are also being researched for their role as agrochemicals:

- Pesticides : Some studies indicate that pyrazole compounds can act as effective pesticides due to their ability to disrupt the biological processes of pests .

- Herbicides : Research into herbicidal activity has shown that specific pyrazole derivatives can inhibit weed growth without harming crops, thus offering a sustainable alternative to traditional herbicides .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science:

- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with desirable mechanical and thermal properties.

- Nanotechnology : Pyrazole derivatives are being investigated for their potential use in nanomaterials and nanocomposites due to their unique electronic properties .

Case Studies

-

Anti-inflammatory Activity Study :

A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity using carrageenan-induced edema models. The study found that certain modifications led to improved efficacy compared to standard treatments . -

Antiviral Activity Against H5N1 :

A study focused on the synthesis of novel pyrazole derivatives which were tested against H5N1 virus strains. Results showed significant antiviral activity with low cytotoxicity, indicating potential for therapeutic development .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The pyrazole ring itself can also participate in hydrogen bonding and π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

4-(2-Chloroethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.

4-(2-Bromoethyl) 3-methyl 3H-pyrazole-3,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. Additionally, the ethyl group on the pyrazole ring can influence the compound’s reactivity and biological activity, making it distinct from its methylated counterpart .

Biological Activity

4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₁₁BrN₂O₄

- Molecular Weight : 291.1 g/mol

- Structure : The compound features a five-membered pyrazole ring with two carboxylate groups and a bromoethyl substituent, enhancing its reactivity and biological profile.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. Studies suggest that compounds similar to this compound can inhibit key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Properties : Several studies have reported that pyrazole derivatives can effectively reduce inflammation markers such as TNF-α and IL-6. For instance, compounds in this class have been shown to exhibit anti-inflammatory activity comparable to standard drugs like dexamethasone .

- Antimicrobial Effects : The presence of the bromoethyl group may enhance the antimicrobial properties of this compound. Research has highlighted the efficacy of similar pyrazole derivatives against various bacterial and fungal strains .

The mechanisms through which this compound exerts its biological effects include:

- Serotonin Receptor Modulation : Some studies suggest that this compound may act as a modulator of serotonin receptors, which are crucial for mood regulation and could have implications for treating mood disorders.

- Inhibition of Key Enzymes : Pyrazole derivatives often inhibit enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes .

- Induction of Apoptosis in Cancer Cells : Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells, particularly when combined with other chemotherapeutic agents like doxorubicin .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives:

- Study on Antitumor Activity : A study evaluated the effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds containing bromine substituents exhibited enhanced cytotoxicity compared to their non-brominated counterparts .

- Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced edema models demonstrated that certain pyrazole derivatives significantly reduced paw swelling compared to controls, indicating strong anti-inflammatory potential .

Comparative Analysis

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

| Compound Name | Structure | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Structure | Moderate | High | Moderate |

| Diethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylic acid | Structure | High | Moderate | High |

| Pyrazole derivative with chlorine substituent | Varies | High | High | Low |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(2-Bromoethyl) 3-ethyl 3H-pyrazole-3,4-dicarboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. A common approach is:

Esterification: React pyrazole-3,4-dicarboxylic acid with ethyl and bromoethyl alcohols under acidic conditions to form the diester.

Bromination: Introduce the bromoethyl group via nucleophilic substitution or alkylation. For bromoethyl intermediates, see protocols for analogous brominated pyrazoles (e.g., 1-(2-Bromoethyl)-2-chlorobenzene synthesis) .

Optimization: Reflux in polar aprotic solvents (e.g., DMSO) with controlled heating (18–24 hours) to enhance yield, followed by crystallization (water-ethanol mixtures) for purification .

Properties

CAS No. |

88202-94-2 |

|---|---|

Molecular Formula |

C9H11BrN2O4 |

Molecular Weight |

291.10 g/mol |

IUPAC Name |

4-O-(2-bromoethyl) 3-O-ethyl 3H-pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C9H11BrN2O4/c1-2-15-9(14)7-6(5-11-12-7)8(13)16-4-3-10/h5,7H,2-4H2,1H3 |

InChI Key |

RCDRGXFJFBPNTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=CN=N1)C(=O)OCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.